2-Benzoyl-2-azabicyclo[2.2.1]heptane
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Overview
Description
2-Benzoyl-2-azabicyclo[221]heptane is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-2-azabicyclo[2.2.1]heptane can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves high-pressure synthesis and the use of catalysts to facilitate the formation of the desired bicyclic structure .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-2-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, m-chloroperoxybenzoic acid (MCPBA) for oxidation, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include epoxides, reduced bicyclic structures, and polyfunctionalized bicyclic systems .
Scientific Research Applications
2-Benzoyl-2-azabicyclo[2.2.1]heptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzoyl-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of enzymes and receptors . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Benzoyl-2-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
2-Benzyl-2-azabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but features a benzyl group instead of a benzoyl group.
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic framework but shares the presence of a nitrogen atom within the structure.
The uniqueness of this compound lies in its specific structural features and the versatility it offers in synthetic and research applications.
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptan-2-yl(phenyl)methanone |
InChI |
InChI=1S/C13H15NO/c15-13(11-4-2-1-3-5-11)14-9-10-6-7-12(14)8-10/h1-5,10,12H,6-9H2 |
InChI Key |
OYSIGICKZCIKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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